molecular formula C17H23N3O B6130086 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone

2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone

Cat. No. B6130086
M. Wt: 285.4 g/mol
InChI Key: RCSIVKKBQQABIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone, also known as PP-2, is a small molecule inhibitor that has been widely used in scientific research. PP-2 was first synthesized in 1994 by Hanke et al. and has since been used in various studies to investigate the role of protein tyrosine kinases (PTKs) in cellular signaling pathways.

Mechanism of Action

2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone is a competitive inhibitor of PTKs, which means that it binds to the active site of the enzyme and prevents the substrate from binding. 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to inhibit the activity of several PTKs, including Src, Fyn, and Lyn.
Biochemical and Physiological Effects:
2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments is that it is a highly specific inhibitor of PTKs. This means that it can be used to selectively inhibit the activity of specific PTKs, which can be useful in dissecting the roles of different PTKs in cellular signaling pathways.
One of the limitations of using 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments is that it is a small molecule inhibitor, which means that it may not be able to penetrate the cell membrane and reach its target inside the cell. Additionally, 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone. One area of research is the development of more potent and selective inhibitors of PTKs. Another area of research is the investigation of the role of PTKs in various diseases, including cancer and autoimmune disorders. Finally, there is a need for further research on the mechanisms of action of 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone and other PTK inhibitors, which can help to improve their efficacy and reduce their off-target effects.

Synthesis Methods

2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone can be synthesized using a multi-step process that involves the reaction of 4-aminobenzonitrile with butylmagnesium bromide, followed by the reaction of the resulting intermediate with propyl iodide. The final product is obtained by reacting the intermediate with thionyl chloride and then with potassium tert-butoxide.

Scientific Research Applications

2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been widely used in scientific research to investigate the role of PTKs in cellular signaling pathways. PTKs are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins. They play a key role in regulating various cellular processes, including cell growth, differentiation, and survival.

properties

IUPAC Name

2-(4-butylanilino)-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-3-5-7-13-8-10-14(11-9-13)18-17-19-15(6-4-2)12-16(21)20-17/h8-12H,3-7H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSIVKKBQQABIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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